molecular formula C21H16O9 B1387637 Kaempferol 3,4',7-triacetate CAS No. 143724-69-0

Kaempferol 3,4',7-triacetate

Cat. No. B1387637
M. Wt: 412.3 g/mol
InChI Key: DJKUFDVJACBQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kaempferol 3,4’,7-triacetate is a natural product found in Tetrapanax papyrifer . It has a molecular formula of C21H16O9 . The compound is also isolated from the herbs of Cudrania tricuspidata .


Synthesis Analysis

Kaempferol and quercetin peracetate were prepared using acetic anhydride in pyridine . The synthesis of Sb (V) kaempferol and quercetin derivative complexes were performed using SbCl5 solution in glacial acetic acid . The structures were confirmed by UV, ESI mass, IR, 1H-, and 13 C-NMR spectral data .


Molecular Structure Analysis

The molecular weight of Kaempferol 3,4’,7-triacetate is 412.3 g/mol . The IUPAC name is [4- (3,7-diacetyloxy-5-hydroxy-4-oxochromen-2-yl)phenyl] acetate . The InChI is InChI=1S/C21H16O9/c1-10 (22)27-14-6-4-13 (5-7-14)20-21 (29-12 (3)24)19 (26)18-16 (25)8-15 (28-11 (2)23)9-17 (18)30-20/h4-9,25H,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Kaempferol 3,4’,7-triacetate include a molecular weight of 412.3 g/mol, XLogP3-AA of 2.8, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 9, and Rotatable Bond Count of 7 . The exact mass is 412.07943208 g/mol .

Scientific Research Applications

Chemical Synthesis and Modification

Kaempferol and its derivatives, including Kaempferol 3,4',7-triacetate, are subject to various chemical modifications in research. One study developed a strategy for selective methylation of kaempferol, utilizing selective benzylation and controllable deacetylation of kaempferol acetates (Mei et al., 2015). This process enables the production of various kaempferol derivatives for further study and potential applications.

Cancer Research and Chemoprevention

Kaempferol has been studied for its potential in cancer research. It is known to play a chemopreventive role, inhibiting carcinogenesis and cancer progression. In one study, kaempferol was found to suppress epithelial-mesenchymal transition (EMT) and metastatic-related behaviors of breast cancer cells, suggesting its potential as an alternative chemopreventive agent (Lee, Choi, & Hwang, 2017). Additionally, kaempferol and its glycosides have shown antitumor, antioxidant, and anti-inflammatory activities in various studies (Wang et al., 2018).

Mitochondrial Function and Oxidative Stress

In the context of embryonic development, kaempferol has been observed to attenuate oxidative stress and improve mitochondrial function. This was demonstrated in a study where kaempferol supplementation significantly increased the blastocyst formation rate in porcine oocytes subjected to oxidative stress (Yao et al., 2019).

Antioxidant Properties

Kaempferol's strong antioxidant properties are a key area of research interest. An engineering process was used to create kaempferol nanoparticles, enhancing its dissolution and antioxidant activity, potentially making it a more effective therapeutic agent (Tzeng et al., 2011).

Molecular Mechanisms and Apoptosis

Studies have also focused on the molecular mechanisms underlying kaempferol's effects. For instance, kaempferol has been shown to induce apoptosis in cell lines through Akt inactivation, Bax and SIRT3 activation, and mitochondrial dysfunction (Marfé et al., 2009).

Therapeutic Potential in Inflammatory Disorders

Kaempferol has been recognized for its potential in treating inflammatory disorders and cancer, acting through multiple molecular targets and pathways. This includes inducing apoptosis, cell-cycle arrest, generation of reactive oxygen species, and anti-metastasis/anti-angiogenesis activities (Rajendran et al., 2014).

Future Directions

The potential clinical uses and nanoformulation strategies of Kaempferol, a dietary flavonoid, have been discussed . Kaempferol has multiple therapeutic properties that target a diverse number of diseases and exhibit a specific mechanism of action for each target . The various nanoformulations of kaempferol were significantly better than the free kaempferol drug delivery system . They were better absorbed into the body, showed better target delivery, and had an improved bioavailability . Nanoformulated kaempferol had a better therapeutic action against certain cancer cell lines and several diseases which it aimed to target . It was realized that kaempferol can be further explored as a potential drug for treatment purposes for several chronic diseases .

properties

IUPAC Name

[4-(3,7-diacetyloxy-5-hydroxy-4-oxochromen-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O9/c1-10(22)27-14-6-4-13(5-7-14)20-21(29-12(3)24)19(26)18-16(25)8-15(28-11(2)23)9-17(18)30-20/h4-9,25H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKUFDVJACBQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC(=O)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659570
Record name 2-[4-(Acetyloxy)phenyl]-5-hydroxy-4-oxo-4H-1-benzopyran-3,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kaempferol 3,4',7-triacetate

CAS RN

143724-69-0
Record name 2-[4-(Acetyloxy)phenyl]-5-hydroxy-4-oxo-4H-1-benzopyran-3,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kaempferol 3,4',7-triacetate
Reactant of Route 2
Reactant of Route 2
Kaempferol 3,4',7-triacetate
Reactant of Route 3
Reactant of Route 3
Kaempferol 3,4',7-triacetate
Reactant of Route 4
Reactant of Route 4
Kaempferol 3,4',7-triacetate
Reactant of Route 5
Reactant of Route 5
Kaempferol 3,4',7-triacetate
Reactant of Route 6
Kaempferol 3,4',7-triacetate

Citations

For This Compound
1
Citations
S Lee, HS Seol, S Eom, J Lee, C Kim, JH Park… - International Journal of …, 2022 - mdpi.com
Monoamine serotonin is a major neurotransmitter that acts on a wide range of central nervous system and peripheral nervous system functions and is known to have a role in various …
Number of citations: 8 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.